6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound . It is a white solid with a molecular weight of 283.96 . Its IUPAC name is 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of 2,4-Dichloro-thieno[3,2-d]pyrimidine has been reported . The process involves the reaction of 2-amino-4-fluoro benzoic acid and urea in three flasks. After stirring for 4 hours with mechanical agitation at 180℃, the reaction was complete by TLC analysis .Molecular Structure Analysis
The InChI code for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is 1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a white solid with a molecular weight of 283.96 . The storage temperature is room temperature .Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application : The thienopyrimidine scaffold, which includes 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, is frequently used in medicinal chemistry . It’s found in antimicrobial , antifungal agents , treatments for viral infections , bone diseases including osteoporosis , adenosine A2A receptor antagonists for Parkinson’s disease , antiHIV agents , immunosuppressive agents , and anticancer agents .
- Methods of Application or Experimental Procedures : The synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .
- Results or Outcomes : The synthesis process is practical, robust, and scalable, starting from cheap bulk chemicals . This makes 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine a versatile building block in medicinal chemistry .
Application in Antitumor Medications
- Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is an active intermediate in the synthesis of new antitumor medications .
Application in Regioselective Synthesis
- Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Methods of Application or Experimental Procedures : The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Application in Antimicrobial Medications
- Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is used in the synthesis of antimicrobial medications .
Application in Antifungal Medications
- Summary of the Application : 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is used in the synthesis of antifungal medications .
Application in Treatments for Viral Infections
Safety And Hazards
The safety information for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBZFQOVIDMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262874 | |
Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
CAS RN |
1311275-35-0 | |
Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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